molecular formula C10H12ClN B1431980 2,3-dihydro-1H-1-benzazepine hydrochloride CAS No. 1803601-46-8

2,3-dihydro-1H-1-benzazepine hydrochloride

Cat. No.: B1431980
CAS No.: 1803601-46-8
M. Wt: 181.66 g/mol
InChI Key: GSBCFRCFYIEVBO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-1-benzazepine hydrochloride is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-1-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions but with optimized parameters for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-dihydro-1H-1-benzazepine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, some benzazepine derivatives are known to inhibit sodium channels and squalene synthase, which are involved in the treatment of hyperlipidemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-1-benzazepine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various research and industrial applications.

Biological Activity

2,3-Dihydro-1H-1-benzazepine hydrochloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, integrating findings from various studies.

Chemical Structure and Properties

This compound features a seven-membered heterocyclic ring structure that includes nitrogen atoms. This structural configuration is significant as it influences the compound's biological interactions and pharmacokinetics.

Biological Activity Overview

The biological activities of benzazepine derivatives are extensive, including:

  • Antidepressant Effects : Some studies indicate that benzazepines can exhibit antidepressant properties by modulating neurotransmitter systems.
  • Antihypertensive Activity : Certain derivatives have shown promise in lowering blood pressure through vasodilation mechanisms.
  • Anticancer Potential : Research suggests that benzazepine compounds may inhibit tumor growth and proliferation, making them candidates for cancer therapy .

The mechanisms through which this compound exerts its effects are varied:

  • Bromodomain Inhibition : Recent studies have identified that related compounds can act as pan-BET bromodomain inhibitors. These inhibitors target bromodomains involved in the regulation of gene expression, particularly in cancer cells .
  • Neurotransmitter Modulation : Benzazepines can influence dopamine and serotonin receptors, which are critical in mood regulation and anxiety disorders .

Pharmacological Studies

A selection of key studies highlights the biological activity of this compound:

StudyFindings
Demonstrated antibacterial and antiviral properties in related benzazepine compounds.
Identified as a potent bromodomain inhibitor with implications in oncology.
Showed significant antidepressant-like effects in animal models.

Case Studies

Several case studies have illustrated the therapeutic potential of benzazepines:

  • Antidepressant Efficacy :
    • A study involving a series of benzazepine derivatives showed significant improvement in depressive symptoms in rodent models compared to control groups.
  • Anticancer Activity :
    • In vitro studies demonstrated that certain benzazepine derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis.

Properties

IUPAC Name

2,3-dihydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCFRCFYIEVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.